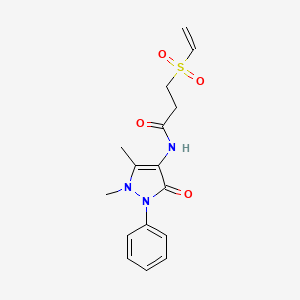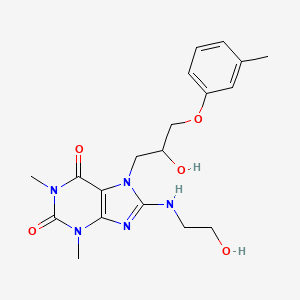
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O5 and its molecular weight is 403.439. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Structural Analysis and Conformation
- Study by Karczmarzyk et al. (1995) : Analyzed the structure of related compounds, noting that the purine fused-ring skeleton is planar, with the morpholine ring adopting a chair conformation. This study highlights the importance of intermolecular hydrogen bonds in stabilizing the structure (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
2. Chemical Reactions and Compound Formation
- Research by Kremzer et al. (1981) : Investigated reactions involving similar compounds, forming various theophylline derivatives under specific conditions. This research contributes to understanding the chemical behavior of such compounds in different reactions (Kremzer, Strokin, Klyuev, & Buryak, 1981).
3. Pharmacological Evaluation and Receptor Affinity
- Study by Chłoń-Rzepa et al. (2013) : Examined the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for 5-HT1A, 5-HT2A, and 5-HT7 receptors, identifying potential for psychotropic activity. This research is significant for understanding the pharmacological potential of these compounds (Chłoń-Rzepa et al., 2013).
4. Mechanistic Insights and Theoretical Studies
- Research by Munk, Burrows, & Schlegel (2008) : Explored the formation mechanisms of certain purine derivatives, using density functional theory. This study provides a theoretical understanding of the transformations involving similar compounds (Munk, Burrows, & Schlegel, 2008).
5. Synthesis and Biological Activities
- Study by Romanenko et al. (2016) : Focused on synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and examining their physicochemical and biological properties. This research is important for developing new antimicrobial and antiviral agents among purine derivatives (Romanenko, Ivanchenko, Nazarenko, Diachkov, Kamyshnyi, & Polishchuk, 2016).
6. Novel Synthesis Methods
- Research by Mallakpour & Rafiee (2007) : Demonstrated an efficient method for polycondensation involving similar compounds, highlighting a green protocol for synthesis. This study is significant for its environmental-friendly approach in chemical synthesis (Mallakpour & Rafiee, 2007).
Propriétés
IUPAC Name |
8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-12-5-4-6-14(9-12)29-11-13(26)10-24-15-16(21-18(24)20-7-8-25)22(2)19(28)23(3)17(15)27/h4-6,9,13,25-26H,7-8,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKBWDFVMFOXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)

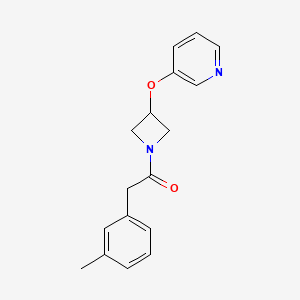
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2672968.png)
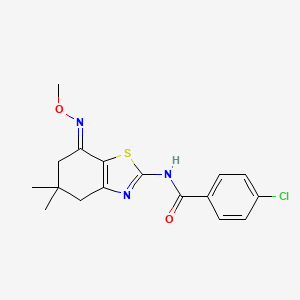
![[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2672970.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2672971.png)
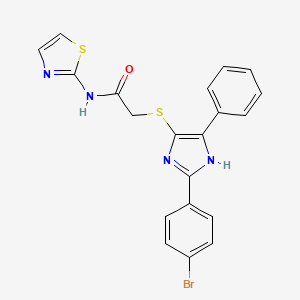

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2672975.png)
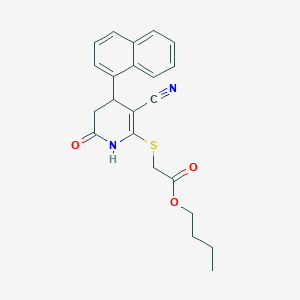
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)
![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672979.png)
